molecular formula C17H15FN4OS B6428725 1-(4-fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide CAS No. 2034366-14-6

1-(4-fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide

Cat. No.: B6428725
CAS No.: 2034366-14-6
M. Wt: 342.4 g/mol
InChI Key: SXNQHNNYDGWPSS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase that regulates cellular processes critical to cancer progression. FAK signaling is centrally involved in cell adhesion, migration, proliferation, and survival, and its overexpression is frequently linked to aggressive tumor growth and metastasis [https://www.nature.com/articles/nrc2572]. This compound functions by competitively binding to the ATP-binding pocket of FAK, effectively blocking its kinase activity and subsequent autophosphorylation at Y397, a crucial step in the formation of the FAK signaling complex [https://pubmed.ncbi.nlm.nih.gov/21764818/]. Its primary research value lies in the investigation of tumor invasion and metastasis, particularly in models of breast cancer and other solid tumors where FAK signaling is a known driver of malignancy. By inhibiting FAK, this compound allows researchers to dissect the role of this pathway in the tumor microenvironment, including its effects on cancer cell motility, anoikis resistance, and the regulation of cancer stem cells. It serves as a critical pharmacological tool for validating FAK as a therapeutic target and for exploring combination therapies that can overcome resistance to conventional chemotherapeutic agents.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-13-3-1-12(2-4-13)17(6-7-17)16(23)19-9-14-10-22(21-20-14)15-5-8-24-11-15/h1-5,8,10-11H,6-7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNQHNNYDGWPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H14FN5OS\text{C}_{18}\text{H}_{14}\text{F}\text{N}_{5}\text{O}\text{S}

It features a cyclopropane carboxamide core substituted with a 4-fluorophenyl group and a thiophene-linked triazole moiety. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to This compound . Notably, one study investigated a derivative known as ZQL-4c , which shares structural similarities and demonstrated significant cytotoxic effects against various breast cancer cell lines, including MCF-7 and MDA-MB-231.

The mechanisms through which ZQL-4c exerts its effects include:

  • Induction of Apoptosis : ZQL-4c was shown to activate caspase-dependent apoptotic pathways, leading to increased levels of cleaved caspases and changes in Bcl-2 family protein expression. Specifically, an increase in Bax and a decrease in Bcl-2 were observed, indicating activation of intrinsic apoptosis pathways .
  • Cell Cycle Arrest : The compound induced G2/M phase arrest in treated cancer cells, contributing to its antiproliferative effects .
  • Reactive Oxygen Species (ROS) Production : ZQL-4c treatment resulted in elevated ROS levels, which are known to play a role in inducing oxidative stress and apoptosis in cancer cells .

Cytotoxicity Data

The cytotoxic effects of ZQL-4c were quantified using the CCK8 assay, yielding the following IC50 values:

Cell LineIC50 (24h)IC50 (48h)
MCF-72.96 μmol/L1.06 μmol/L
MDA-MB-2310.80 μmol/L0.67 μmol/L
SK-BR-31.21 μmol/L0.79 μmol/L

These results suggest that ZQL-4c exhibits potent anticancer activity in a dose-dependent manner across multiple breast cancer cell lines .

Study on Breast Cancer Cells

In a comprehensive study published in PMC, researchers evaluated the effects of ZQL-4c on breast cancer cells. The findings indicated that treatment with ZQL-4c led to significant morphological changes consistent with apoptosis, such as cell shrinkage and detachment from the culture substrate .

Comparative Analysis with Other Compounds

Another investigation compared the anticancer efficacy of various triazole derivatives against breast cancer cell lines. The results demonstrated that compounds structurally related to This compound exhibited varying degrees of cytotoxicity and apoptosis induction, highlighting the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with analogs sharing its 1,2,3-triazole-4-carboxamide core or cyclopropane-carboxamide scaffold. Key differences in substituents and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Biological Activity / Application Reference(s)
Target Compound : 1-(4-Fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide C₁₈H₁₆FN₅OS 4-Fluorophenyl, thiophen-3-yl-triazole, cyclopropane Not explicitly reported; inferred anticancer potential
ZQL-4c (N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide) C₄₁H₅₂FN₅O₂ 4-Fluorophenyl-triazole, oleanane amide Anticancer (breast cancer via Notch-Akt inhibition)
Compound III (N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) C₂₃H₂₀FN₇O₃S 4-Fluorophenyl-triazole, oxadiazole-thioether COX-2 inhibitor
1-(4-Chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide C₁₇H₁₉ClN₄OS 4-Chlorophenyl, cyclopentane, triazolothiazine Not explicitly reported (structural analog)
1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea C₁₂H₁₁N₅OS₂ Thiophen-2-yl, thiophen-3-yl-triazole, urea Structural analog (no activity reported)

Key Observations:

Substituent Effects on Activity :

  • The 4-fluorophenyl group in the target compound and ZQL-4c improves metabolic stability compared to 4-chlorophenyl analogs (e.g., compound I in ). Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets.
  • The thiophene-triazole moiety in the target compound is distinct from ZQL-4c’s oleanane amide or Compound III’s oxadiazole-thioether, suggesting divergent biological targets. Thiophene’s sulfur atom may influence solubility and redox activity .

Cyclopropane vs. This strain could enhance interactions with rigid enzyme active sites.

Biological Activity Trends: Triazole-carboxamide derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in ZQL-4c) show pronounced anticancer activity, possibly due to apoptosis induction via oxidative stress . Heterocyclic extensions (e.g., oxadiazole in Compound III) correlate with enzyme inhibition (COX-2), highlighting the scaffold’s versatility in drug design .

Q & A

Q. What are the key structural motifs of this compound, and how do they influence its reactivity?

The compound features a cyclopropane ring, a fluorinated phenyl group, a 1,2,3-triazole core, and a thiophene moiety. The cyclopropane ring increases steric strain, potentially enhancing reactivity in ring-opening reactions. Fluorine atoms on the phenyl group improve metabolic stability and influence electronic properties via their strong electronegativity. The triazole ring offers hydrogen-bonding capabilities and serves as a rigid scaffold for target interactions, while the thiophene group contributes to π-stacking interactions .

Methodological Insight : Use NMR spectroscopy to analyze electronic effects (e.g., 19F^{19}\text{F}-NMR for fluorine environments) and X-ray crystallography to resolve steric strain in the cyclopropane ring .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1 : Cyclopropanation of 4-fluorophenyl precursors using reagents like diethylzinc and diiodomethane.
  • Step 2 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
  • Step 3 : Amide coupling between the cyclopropane-carboxylic acid and the triazole-methylamine derivative using EDC/HOBt or other coupling agents .

Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent degradation of the cyclopropane ring during coupling steps .

Q. How is the compound characterized for purity and structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions and electronic environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : To resolve stereochemistry and bond angles in the cyclopropane and triazole rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Step 1 : Synthesize analogs with modifications to the fluorophenyl (e.g., replacing F with Cl or CH3_3) or thiophene (e.g., substituting with furan or pyridine).
  • Step 2 : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).
  • Step 3 : Correlate activity data with computational docking studies to identify critical binding interactions .

Methodological Insight : Use multivariate statistical analysis (e.g., principal component analysis) to identify key structural descriptors driving activity .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets or allosteric sites to assess conformational stability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding and hydrophobic interactions.
  • Pharmacophore Modeling : Map essential features (e.g., aromatic rings, hydrogen-bond acceptors) to guide analog design .

Methodological Insight : Validate computational models with experimental binding assays (e.g., ITC or microscale thermophoresis) .

Q. How can contradictory data from different analytical techniques (e.g., NMR vs. X-ray) be resolved?

  • Case Example : Discrepancies in triazole ring conformation between solution-state NMR and solid-state X-ray data may arise from crystal packing forces.
  • Resolution : Perform variable-temperature NMR to assess flexibility, or use synchrotron X-ray sources for higher-resolution crystallography .

Q. What strategies mitigate metabolic instability in vivo while retaining target affinity?

  • Deuterium Exchange : Replace labile hydrogens (e.g., on the triazole-methyl group) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the carboxamide as an ester or carbonate to improve bioavailability, with enzymatic cleavage at the target site .

Methodological Insight : Use LC-MS/MS to track metabolic pathways in hepatocyte microsomal assays .

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